molecular formula C11H11NO2 B1600373 6,7-Dimethoxyquinoline CAS No. 67278-27-7

6,7-Dimethoxyquinoline

Cat. No.: B1600373
CAS No.: 67278-27-7
M. Wt: 189.21 g/mol
InChI Key: PCDPMVJGEGAJBI-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, featuring methoxy groups at the 6th and 7th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline typically involves the following steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Drug Development
6,7-Dimethoxyquinoline serves as a crucial intermediate in the synthesis of several antineoplastic drugs, including cabozantinib and tivozanib. These drugs target specific tyrosine kinases involved in tumor growth and metastasis. The synthesis pathway typically involves nitrification, condensation, reduction cyclization, and chlorination processes to yield derivatives that exhibit potent anticancer activities .

Inhibition of Cancer Pathways
Recent studies have highlighted the role of DMQ derivatives as inhibitors of key signaling pathways in cancer. For example:

  • AXL Inhibition : A study demonstrated that DMQ significantly reduced tumor size in xenograft models by suppressing AXL phosphorylation, leading to improved survival rates.
  • c-Met Inhibition : Derivatives of DMQ were identified as potent inhibitors of the c-Met tyrosine kinase, showing substantial growth inhibition across various cancer cell lines (A549, MCF-7, MKN-45) with IC50 values as low as 0.030 µM .

Biological Research

Neuroprotective Effects
Emerging research indicates that DMQ may possess neuroprotective properties relevant to Alzheimer's disease. Studies are ongoing to elucidate the specific pathways through which DMQ exerts these effects, particularly its interaction with acetylcholinesterase (AChE) and other neuroprotective mechanisms .

Anti-inflammatory Properties
DMQ is also being investigated for its potential anti-inflammatory effects. Its derivatives have shown promise in modulating inflammatory pathways, which could lead to novel treatments for various inflammatory diseases.

Materials Science

Luminescent Materials
In materials science, this compound is utilized as a building block for luminescent materials. These materials have applications in display technologies and biological imaging due to their favorable optical properties.

Case Studies

Study Focus Findings
AXL InhibitionCancer ModelsSignificant reduction in tumor size; improved survival rates due to AXL phosphorylation suppression.
c-Met InhibitionAnticancer ActivityPotent growth inhibition across A549, MCF-7, MKN-45 cell lines; IC50 values around 0.030 µM .
NeuroprotectionAlzheimer's ResearchPotential neuroprotective effects; ongoing studies on AChE inhibition .
Anti-inflammatoryInflammatory DiseasesPromising results in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives act as inhibitors of histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation by methylating histone proteins. This inhibition can affect gene expression and has implications in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6,7-Dimethoxyquinoline is a compound of increasing interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article summarizes the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for their effects on several biological targets, including receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The following sections detail significant findings related to its anticancer and antimicrobial activities.

Anticancer Activity

Mechanism of Action
The primary mechanism through which this compound exerts its anticancer effects is by inhibiting the c-Met signaling pathway. c-Met is a receptor tyrosine kinase implicated in various cancers. In a study by , compounds synthesized from 6,7-dimethoxy-4-anilinoquinoline were shown to inhibit c-Met with an IC50 value as low as 0.030 µM. This inhibition correlated with significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer).

Case Studies

  • Study on Quinoline Derivatives : A series of 6,7-disubstituted quinoline derivatives were evaluated for their anticancer properties. Notably, one compound demonstrated an IC50 value of 1.04 nM against c-Met, indicating its potential as a multitargeted RTK inhibitor .
  • In Vitro Evaluation : The antiproliferative activity of various this compound derivatives was assessed across multiple cancer cell lines. Compounds exhibited moderate to excellent activity, with some derivatives showing GI50 values below 1 µM against colon cancer and leukemia cells .

Antimicrobial Activity

Recent studies have also explored the antibacterial properties of this compound derivatives. For instance, a study focused on 4-piperazinylquinoline hybrids showed that certain derivatives effectively inhibited bacterial growth in a time- and dose-dependent manner . The antimicrobial activity was evaluated against pathogens like Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications at specific positions on the quinoline ring significantly affect biological activity:

  • Halogen Substituents : The introduction of halogen groups at certain positions has been associated with enhanced antitumor activity.
  • Functional Groups : Variations such as the addition of triazole or piperazine moieties have been linked to improved potency against specific targets .

Summary Table of Biological Activities

Activity Type Target IC50/Effect Cell Lines/Pathogens
Anticancerc-Met0.030 µMA549, MCF-7, MKN-45
AnticancerMultitarget RTK1.04 nMVarious cancer cell lines
AntibacterialBacterial GrowthDose-dependent effectStaphylococcus aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dimethoxyquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, this compound derivatives can be synthesized using a one-pot method starting from 2-amino-4,5-dimethoxybenzoic acid and cyclic ketones (e.g., cyclopentanone) in the presence of phosphoryl trichloride . Optimizing reaction time (e.g., refluxing for 6 hours in POCl₃) and purification via column chromatography (petroleum ether:EtOAc = 8:1) can achieve yields up to 70% .
  • Key Variables : Temperature, solvent choice (e.g., POCl₃ for chlorination), and purification methods significantly impact purity and yield.

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodology : Use a combination of techniques:

  • NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic proton splitting patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 224 [M+1] for 4-chloro-6,7-dimethoxyquinoline) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planarity of the quinoline ring .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., Plasmodium falciparum PfPK6) using fluorescence polarization assays. The 6,7-dimethoxy group is critical for binding to kinase hinge regions .
  • Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines. Derivatives with 4-aminopiperidine moieties show enhanced activity due to improved target interaction .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) affect binding affinity in kinase inhibition?

  • Methodology :

  • SAR Studies : Replace the quinoline core with isosteres (e.g., thieno[3,2-b]pyridine or 7-azaindole). While thienopyridine retains activity, the this compound scaffold shows superior potency due to hydrogen bonding with kinase hinge residues (e.g., PfPK6) .
  • Crystallographic Analysis : Compare binding modes using co-crystal structures. Methoxy groups at positions 6 and 7 enhance hydrophobic interactions and stabilize planar conformations .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • Data Cross-Validation : Compare bond lengths and angles across studies. For example, deviations in methoxy group planarity (e.g., 0.08 Å for C10 in 4-chloro-6,7-dimethoxyquinoline) may arise from packing effects .
  • DFT Calculations : Model intramolecular interactions (e.g., C–H⋯O hydrogen bonds) to reconcile experimental vs. theoretical geometries .

Q. What advanced strategies improve the synthetic efficiency of Buchwald-Hartwig couplings for this compound derivatives?

  • Methodology :

  • Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to couple this compound with amines (e.g., 4-aminopiperidine). Adjust ligand ratios to reduce palladium loading and improve turnover .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% (unpublished protocols).

Q. Data Analysis and Validation

Q. How should researchers address variability in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values for PfPK6 inhibition) and apply statistical models (ANOVA) to identify outliers .
  • Dose-Response Curves : Use nonlinear regression to account for batch-to-batch variability in compound purity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, permeability, and cytochrome P450 interactions. Methoxy groups generally improve metabolic stability but may reduce solubility .
  • Molecular Dynamics Simulations : Model binding free energies (e.g., MMPBSA) to prioritize derivatives for in vivo testing .

Q. Safety and Handling

Q. What precautions are essential when handling this compound derivatives in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Methoxyquinolines may cause respiratory irritation; use fume hoods during synthesis .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPMVJGEGAJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446028
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67278-27-7
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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